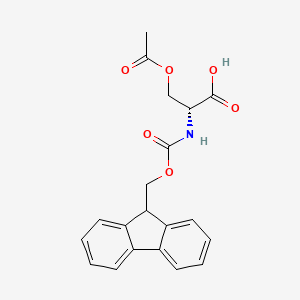

Fmoc-D-Ser(AC)-OH

Description

Overview of Fmoc-Protected Amino Acid Derivatives in Advanced Peptide Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in the widely adopted strategy known as solid-phase peptide synthesis (SPPS). researchgate.net In SPPS, a peptide chain is incrementally built upon a solid resin support by sequentially adding amino acids. The Fmoc group is typically used to protect the α-amino group of an incoming amino acid. altabioscience.com This protection is crucial to ensure that the amino acid does not react with itself or other intermediates during the synthesis process. altabioscience.com

A major advantage of the Fmoc group is its stability under acidic conditions and its sensitivity to bases. This characteristic allows for its removal (deprotection) under mild basic conditions, most commonly using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). vulcanchem.comiris-biotech.de This deprotection step reveals the free amino group, which is then ready to form a peptide bond with the next protected amino acid in the sequence. vulcanchem.com

This strategy is part of an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.de Typically, Fmoc is used for the temporary protection of the alpha-amino group, while acid-labile groups, such as the tert-butyl (tBu) group, are used for the semi-permanent protection of reactive amino acid side chains. iris-biotech.de These side-chain protecting groups remain intact during the piperidine-mediated Fmoc removal but are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This orthogonal approach ensures a controlled and efficient construction of the desired peptide sequence. Furthermore, the Fmoc group possesses strong UV absorption, a property that is conveniently exploited to monitor the progress of coupling and deprotection steps in automated peptide synthesizers.

Academic Significance of O-Acetyl-D-Serine in Protected Monomers

The compound Fmoc-D-Ser(Ac)-OH is distinguished not only by its Fmoc group but also by the other two components: the D-stereoisomer of serine and the O-acetyl protecting group on its side chain.

The incorporation of D-amino acids, such as D-serine, into peptide structures is a significant strategy in medicinal chemistry and drug design. vulcanchem.com Peptides constructed with D-amino acids often exhibit enhanced stability against degradation by proteases, the natural enzymes that break down peptides in the body. vulcanchem.com This increased resistance can improve the pharmacokinetic profile and therapeutic efficacy of peptide-based drugs. vulcanchem.com The D-configuration also imparts unique conformational properties to the peptide, which can alter its binding affinity to biological receptors and lead to modified or novel biological activities. vulcanchem.com

The hydroxyl (-OH) group on the side chain of serine is reactive and must be protected during peptide synthesis to prevent undesirable side reactions, such as esterification. acs.org In this compound, this protection is provided by an acetyl (Ac) group. The acetyl group is stable during the basic conditions of Fmoc deprotection but can be removed when desired. vulcanchem.com This makes it a useful component in the synthesis of complex peptides, especially those requiring post-translational modifications like glycosylation or phosphorylation, where the mild chemistry of the Fmoc method is advantageous. nih.gov The choice of protecting group is critical, as some studies have shown that certain serine derivatives can be prone to epimerization (a change in the stereochemical configuration) during the coupling reaction, highlighting the need for carefully optimized synthesis conditions. mdpi.com

Research Trajectories and Objectives Pertaining to this compound

This compound serves as a specialized building block for the synthesis of peptides with specific, predetermined characteristics. A primary research objective is the development of novel peptide therapeutics with improved pharmacological properties. chemimpex.com By incorporating D-serine via this reagent, researchers can create peptides that are more resistant to enzymatic breakdown, a crucial step in designing effective drugs. vulcanchem.comchemimpex.com The precise stereochemistry afforded by this compound is vital for optimizing drug-receptor interactions and biological activity. vulcanchem.com

Beyond therapeutics, research involving this compound extends to materials science and biochemistry. The compound has been used to create biomaterials, such as hydrogels designed for cell culture applications in tissue engineering research. vulcanchem.com In biochemistry, it is employed in the synthesis of bioactive compounds like enzyme inhibitors and peptide hormones. chemimpex.com Derivatives of O-Acetyl-D-serine are also explored in neuroscience research to study neurotransmitter systems and their role in brain function and disorders. chemimpex.comchemimpex.com Furthermore, this building block is valuable for synthesizing peptide probes used to investigate complex biological processes, such as protein-protein interactions and the effects of post-translational modifications. vulcanchem.comnih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 608512-87-4 | chemimpex.com |

| Molecular Formula | C₂₀H₁₉NO₆ | chemimpex.comnih.gov |

| Molecular Weight | 369.37 g/mol | nih.gov |

| Appearance | White to off-white solid | vulcanchem.com |

| Melting Point | 159-165 °C | chemimpex.com |

| Solubility | Soluble in DMF, DCM, THF; limited water solubility. | vulcanchem.com |

| Optical Rotation | =+23.0±1º (c=1.044 in DMF) | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGIKRPBGCJRDB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670056 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608512-87-4 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodologies for Fmoc D Ser Ac Oh and Its Derivatives

General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely adopted technique that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. oup.com The Fmoc/tBu strategy is a popular variant of SPPS, prized for its use of a base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. researchgate.net This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of the synthesis without disturbing the side-chain protecting groups or the linkage of the peptide to the resin. researchgate.net

Strategic Incorporation of Fmoc-D-Ser(Ac)-OH as a Building Block

This compound is a key reagent for introducing an O-acetylated D-serine residue into a peptide sequence. The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orguci.edu This exposes a free amine, which is then ready to react with the next amino acid. This compound is activated to facilitate the formation of a peptide bond. vulcanchem.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. vulcanchem.com The incorporation of D-amino acids like D-serine can enhance the proteolytic stability of the resulting peptide, a desirable trait for therapeutic applications.

Role of the Fmoc Group in Amino Protection and the Acetyl Group in Side Chain Hydroxyl Protection

The Fmoc group is a base-labile protecting group that shields the α-amino group of the amino acid during the coupling reaction. ontosight.ai Its key advantage lies in its stability to acidic conditions and its easy removal with a mild base, typically piperidine. wikipedia.org This selective deprotection is crucial for the stepwise elongation of the peptide chain. The progress of the deprotection reaction can often be monitored by UV spectroscopy, as the cleavage of the Fmoc group releases dibenzofulvene, a UV-active byproduct. wikipedia.org

The hydroxyl group in the side chain of serine is reactive and must be protected to prevent unwanted side reactions during peptide synthesis. acs.org The acetyl (Ac) group serves as this protecting group in this compound. The acetyl group is stable under the basic conditions used for Fmoc removal but can be cleaved under specific, often acidic, conditions, typically during the final cleavage of the peptide from the resin. sigmaaldrich-jp.com This ensures that the hydroxyl group does not interfere with the peptide bond formation.

Optimized Coupling Strategies and Reagent Selection

The efficiency of peptide bond formation is highly dependent on the choice of coupling reagents and reaction conditions. Optimization of these parameters is critical to ensure high yields and minimize side reactions, such as racemization.

Evaluation of Coupling Reagents for this compound Incorporation (e.g., HBTU, HATU, DIC, HOBt, DIPEA, BOP)

A variety of coupling reagents are available for activating the carboxylic acid of the incoming amino acid. These reagents convert the carboxylic acid into a more reactive species, facilitating its reaction with the N-terminal amine of the growing peptide chain.

Commonly used coupling reagents include:

Carbodiimides: such as N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). vulcanchem.combachem.com This combination helps to suppress racemization. bachem.com

Onium salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). peptide.comgoogle.com These reagents are known for their high coupling efficiency. peptide.com HATU is often preferred as it can lead to faster reactions and less epimerization compared to HBTU. peptide.com

The choice of base is also crucial. N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base. researchgate.net Research has shown that for Fmoc-Ser(Ac)-OH, a combination of DIC/HOBt can provide a clean reaction. researchgate.net In some cases, coupling reagents like BOP in the presence of DIPEA have also been suggested. researchgate.net

Table 1: Comparison of Common Coupling Reagents for SPPS

| Coupling Reagent | Type | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| DIC/HOBt | Carbodiimide/Additive | Suppresses racemization; cost-effective. bachem.com | Slower reaction rates compared to onium salts. |

| HBTU | Aminium Salt | High coupling efficiency. peptide.com | Can cause racemization, especially with sensitive amino acids. nih.gov |

| HATU | Aminium Salt | Faster reactions and less epimerization than HBTU. peptide.com | More expensive than HBTU. |

| BOP | Phosphonium Salt | Effective for difficult couplings; minimal dehydration byproducts. peptide.com | Byproduct (HMPA) is carcinogenic. peptide.com |

| PyBOP | Phosphonium Salt | Similar efficiency to BOP with less hazardous byproducts. peptide.com | --- |

Impact of Peptide Sequence and N-Terminal Residue on Coupling Efficiency and Reaction Outcome

The nature of the peptide sequence, particularly the N-terminal amino acid to which this compound is being coupled, can significantly influence the reaction's success. nih.gov Steric hindrance from bulky adjacent residues can slow down the coupling reaction. nih.gov For instance, coupling to a proline residue at the N-terminus can sometimes be challenging. nih.gov

Furthermore, the sequence can promote the formation of secondary structures or aggregation on the resin, which can hinder the accessibility of the N-terminal amine and lead to incomplete coupling. rsc.org This can result in deletion sequences, where one or more amino acids are missing from the final peptide.

Considerations for Mitigating Intramolecular Interactions During Coupling

Intramolecular interactions within the growing peptide chain can sometimes interfere with the coupling reaction. researchgate.net These interactions can lead to the formation of undesirable side products or incomplete reactions. The choice of solvent can play a role in mitigating these effects. Solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used to disrupt secondary structures and improve solvation of the peptide chain. researchgate.netnih.gov

In some cases, the use of "pseudoproline" dipeptides can be employed to temporarily introduce a kink in the peptide backbone, disrupting aggregation and improving coupling efficiency. nih.gov Additionally, optimizing the reaction temperature and time can also help to minimize unwanted intramolecular interactions and side reactions. researchgate.net Careful monitoring of the reaction progress, for example, through a ninhydrin (B49086) test, is essential to ensure complete coupling. researchgate.net

Advanced Deprotection Protocols and Specificity

The successful synthesis of complex peptides and glycopeptides hinges on the selective and efficient removal of protecting groups. This subsection explores the specific methodologies for deprotecting this compound, focusing on the reagents used and their compatibility with sensitive peptide structures.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.org Its removal is a critical step that must proceed with high efficiency to avoid the formation of deletion sequences in the target peptide. scielo.org.mx

The standard and most common reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgspringernature.com The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the basic piperidine. scielo.org.mxpeptide.com This leads to the formation of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine on the growing peptide chain. peptide.com Piperidine also acts as a scavenger for the reactive DBF intermediate, forming a stable adduct that prevents unwanted side reactions, such as the alkylation of the newly deprotected amine. scielo.org.mxacs.org Typical conditions for Fmoc removal involve treating the peptide-resin with a 20-30% solution of piperidine in DMF. springernature.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can also be employed for Fmoc removal, often leading to significantly faster deprotection times compared to piperidine. peptide.compeptide.com This can be particularly advantageous in the synthesis of long or "difficult" peptide sequences where aggregation might hinder the accessibility of the Fmoc group to piperidine. peptide.comnih.gov However, since DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. peptide.com To circumvent this, DBU is often used in combination with a nucleophilic scavenger, such as piperidine or piperazine (B1678402). peptide.comacs.org For instance, a cocktail of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be an effective and rapid deprotection solution. acs.orgacs.org

It is crucial to note that DBU should be used with caution, especially in sequences containing aspartic acid, as it can catalyze the formation of aspartimide, a deleterious side reaction. peptide.comiris-biotech.de

Comparison of Common Fmoc Deprotection Reagents

| Reagent(s) | Concentration | Advantages | Disadvantages |

| Piperidine | 20-50% in DMF | Gold standard, acts as both base and scavenger wikipedia.orgacs.org | Can be slow for aggregated sequences peptide.com |

| DBU | ~2% in DMF/NMP | Much faster than piperidine peptide.compeptide.com | Non-nucleophilic (requires a scavenger), can promote aspartimide formation peptide.com |

| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF/NMP | Fast deprotection with scavenging | Risk of aspartimide formation remains peptide.com |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | Rapid, efficient, and can suppress diketopiperazine formation acs.orgacs.org | Requires careful formulation |

The acetyl (Ac) group protecting the hydroxyl function of the serine side chain in this compound is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine treatment). vulcanchem.com However, for specific applications where the free hydroxyl group is required, the acetyl group can be selectively removed.

Hydrolysis of the acetyl ester can be achieved under basic conditions, although these conditions must be carefully controlled to avoid unwanted side reactions, such as epimerization or peptide backbone degradation. Mild basic hydrolysis using reagents like sodium methoxide (B1231860) in methanol (B129727) is a common method for the deacetylation of glycosylated serine residues after the peptide chain has been assembled. Another approach involves treatment with methanolic ammonia.

It is also possible to achieve hydrolysis under mildly acidic conditions, though this is less common in the context of Fmoc-based SPPS where acid-labile protecting groups are often present on other amino acid side chains. For instance, some protecting groups like the tetrahydropyranyl (Thp) group undergo rapid hydrolysis at a pH of 4.8. While the acetyl group is more robust, prolonged exposure to acidic conditions used for cleavage from the resin (e.g., trifluoroacetic acid) will also remove the acetyl group.

A key advantage of the Fmoc/tBu strategy in peptide synthesis is its orthogonality, allowing for the selective removal of the Fmoc group without affecting the acid-labile side-chain protecting groups (like tert-butyl, tBu) or the acid-sensitive linkers used to attach the peptide to the solid support. wikipedia.org The use of weak bases like piperidine for Fmoc deprotection is generally compatible with most acid-sensitive functionalities. wikipedia.orgrsc.org

However, the synthesis of glycopeptides introduces an additional layer of complexity due to the inherent acid sensitivity of glycosidic bonds. rsc.org The global deprotection step, which typically involves strong acids like trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups, can lead to the hydrolysis of sensitive glycosidic linkages, particularly those involving sialic acids and α-fucosides. rsc.org

Therefore, the choice of deprotection strategy must be carefully considered. While the basic conditions for Fmoc removal are generally safe for most glycans, the final acid cleavage step requires optimization. The use of highly acid-labile resins, such as 2-chlorotrityl chloride resin, allows for the cleavage of the glycopeptide from the support under milder acidic conditions, thereby preserving the integrity of the glycan moieties. rsc.orgmesalabs.com Furthermore, the acetyl protecting groups on the sugar hydroxyls can enhance the stability of the glycosidic bond towards acid-mediated hydrolysis compared to other protecting groups like benzyl (B1604629) ethers. rsc.org

Phosphorylated amino acids also present challenges. For example, phosphoserine derivatives are prone to β-elimination under the basic conditions of Fmoc deprotection. semanticscholar.org The use of monobenzyl-protected phosphate (B84403) groups can mitigate this, as the acidic phosphate is thought to be deprotonated during the Fmoc removal step, which in turn inhibits the β-elimination pathway. semanticscholar.orgnih.gov

Hydrolysis of the Acetyl Side Chain Protection under Controlled Conditions

Stereochemical Control and Epimerization Mitigation in this compound Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. mdpi.com This section examines the mechanisms of epimerization and the factors that influence its occurrence, particularly in the context of glycosylated serine derivatives.

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis. mdpi.com For an amino acid residue within a peptide chain, epimerization at the α-carbon can occur, converting an L-amino acid to a D-amino acid or vice versa. The primary mechanism for this involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. mdpi.combachem.com Subsequent reprotonation of this enolate can occur from either face, resulting in a racemic or epimerized mixture. mdpi.com

In the context of Fmoc-SPPS, the basic conditions employed during two key steps are the main culprits for epimerization:

Amino Acid Activation/Coupling: During the activation of the carboxylic acid of the incoming Fmoc-amino acid to form a reactive ester, a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used. bachem.com This basic environment can promote the abstraction of the α-proton, especially in the activated intermediate. mdpi.combachem.com The formation of a 5(4H)-oxazolone intermediate is a common pathway that facilitates epimerization. bachem.comnih.gov

Fmoc Deprotection: The repeated use of a base like piperidine to remove the Fmoc group can also lead to epimerization, although this is generally less pronounced than during the coupling step for most amino acids. mdpi.com

The risk of epimerization is significantly enhanced for certain amino acids, and glycosylated serine derivatives are particularly susceptible. nih.gov Several factors contribute to the increased rates of epimerization observed with these building blocks:

Bulky Side Chains: The presence of a large, electron-withdrawing glycosyl group on the serine side chain increases the acidity of the α-proton, making it more susceptible to abstraction by base. mdpi.com

Slower Coupling Kinetics: The steric hindrance imparted by the glycan can slow down the rate of the desired peptide bond formation. nih.gov This prolonged exposure of the activated amino acid to basic coupling conditions allows more time for the competing epimerization reaction to occur. mdpi.com

Energetic Favorability: In some cases, the unnatural epimer of the glycosylated amino acid may be energetically favored, further driving the equilibrium towards the epimerized product. nih.gov

Research has shown that under identical coupling conditions (e.g., HATU/DIPEA), glycosylated serine derivatives exhibit substantially higher levels of epimerization compared to non-glycosylated analogues like Fmoc-Ser(Trt)-OH. nih.gov For example, Fmoc-Ser(Ac3GlcNAcα)-OH can show 10–17 times more epimerization than Fmoc-Ser(Trt)-OH. nih.gov In some cases, the unnatural epimer can even become the major product. nih.gov

Epimerization Rates of Various Serine Derivatives

| Compound | Condition | Epimerization Rate | Reference |

| Fmoc-Ser(Ac3GalNAcα)-OH | HATU/DIPEA | 65-72.5% | mdpi.com |

| Fmoc-Ser(Ac3GlcNAcα)-OH | HATU/DIPEA | 10-17x higher than Fmoc-Ser(Trt)-OH | nih.gov |

| Fmoc-Ser(Ac3GalNAcα)-OH | Various | Up to 70% | nih.govnih.gov |

| Fmoc-Ser(Trt)-OH | HATU/DIPEA | Low (baseline) | nih.gov |

Mitigation strategies to suppress epimerization include the use of less basic activators, lower temperatures, and optimized coupling reagents. For example, using a weaker base like 2,4,6-trimethylpyridine (B116444) (TMP) in place of DIPEA has been shown to produce glycopeptides with high efficiency and low epimerization. nih.gov

Influence of Pre-incubation Time on Epimerization Equilibrium and Product Distribution

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis. For glycosylated amino acids, including acetylated serine derivatives like this compound, the potential for epimerization during the coupling process is a significant concern. vulcanchem.com Research into glycosylated serine and threonine analogs has revealed that the duration of the pre-incubation or pre-activation step can substantially influence the extent of epimerization. nih.gov

Studies on Fmoc-Ser(Trt)-OH and various glycosylated serine derivatives demonstrated a direct correlation between pre-activation time and the degree of epimerization. nih.gov For instance, when coupling Fmoc-Ser(Ac₃GalNAcα)-OH, the level of epimerized product increased with longer pre-activation times. nih.gov Similarly, Fmoc-Ser(Ac₃GlcNAcβ)-OH showed significantly higher epimerization compared to its non-glycosylated counterpart, Fmoc-Ser(Trt)-OH, with the amount of epimerized product being 17 times higher under certain conditions. nih.gov It was noted that for Fmoc-Ser(Ac₃GlcNAcβ)-OH, extensive decomposition and epimerization occurred during the pre-activation step under specific coupling conditions. nih.gov

In some cases, the equilibrium between the natural and unnatural epimers may heavily favor one form. nih.gov For certain glycosylated threonine derivatives, even with extended pre-incubation designed to promote epimerization, significant amounts of the unnatural epimer were not detected. nih.gov Instead, β-elimination became the predominant side reaction. nih.gov While direct studies on the epimerization equilibrium of this compound are not as extensively detailed, the behavior of similar glycosylated amino acids suggests that prolonged pre-incubation times are likely to increase the risk of epimerization, thereby affecting the final product distribution and purity. nih.govnih.gov For some derivatives, like Fmoc-Ser(Ac₃GlcNAcβ)-OH, degradation of the starting material during pre-incubation can even prevent accurate measurement of epimerization. nih.gov

Methodologies for Maintaining Enantiomeric and Diastereomeric Purity in D-Amino Acid Peptides

Maintaining the enantiomeric and diastereomeric purity of peptides, especially those containing D-amino acids, is critical for their therapeutic efficacy and safety. researchgate.net Undesirable D-isomers can be introduced as impurities from the starting amino acid materials or can form during the synthesis process itself. researchgate.netresearchgate.net Several analytical and synthetic strategies are employed to ensure the stereochemical fidelity of the final peptide product.

Analytical Methods for Purity Assessment:

A variety of chromatographic and electrophoretic techniques are utilized to determine the enantiomeric purity of amino acids and peptides. researchgate.netmdpi.com These methods often involve hydrolysis of the peptide, followed by analysis of the constituent amino acids. cat-online.com

Gas Chromatography (GC): Chiral GC columns can be used to separate enantiomers after derivatization to make them volatile. cat-online.com A common approach involves hydrolysis with deuterated acid (e.g., DCl/D₂O) to account for racemization that may occur during the hydrolysis step itself. researchgate.netresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can directly separate some amino acid derivatives, particularly those with a chromophore like the Fmoc group for UV detection. cat-online.com HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) provides a rapid and accurate method for determining amino acid chiral purity without the need for derivatization. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique can be used for the quantitative analysis of single chiral amino acids and to determine the absolute concentrations of D- and L-amino acids in enantiomeric mixtures, often in conjunction with an achiral method like LC. royalsocietypublishing.org

Synthetic Strategies to Minimize Racemization:

The choice of coupling reagents and reaction conditions plays a crucial role in preventing racemization during peptide synthesis.

Suppressing Racemization: Urethane protecting groups like Fmoc are known to suppress racemization during the activation and coupling steps. nih.gov

Optimized Coupling Reagents: The use of coupling reagents like O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) in combination with a base like DIPEA is a common strategy. mdpi.com Research has shown that for Fmoc-Ser(Ac)-OH, a combination of DCI/HOBt can lead to a clean reaction with minimal impurities. researchgate.net

Controlling Reaction Conditions: Factors such as temperature, pH, and the choice of base can influence the rate of epimerization. nih.govmdpi.com For instance, using a mild base can help to minimize epimerization. nih.gov

Solution-Phase Synthetic Approaches Utilizing this compound

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis remains a valuable strategy, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. ug.edu.pl this compound can be effectively utilized in solution-phase approaches, often as part of a fragment condensation strategy.

In a typical solution-phase synthesis, protected amino acids or peptide fragments are coupled in a suitable solvent. The Fmoc group is commonly used for α-amino group protection, although its use in large-scale solution synthesis can be less attractive than Boc due to the non-volatile nature of the dibenzofulvene by-product generated during deprotection. ug.edu.pl

A key application of solution-phase synthesis is in fragment condensation, where smaller peptide segments, potentially synthesized via SPPS, are coupled together in solution. ug.edu.pl For example, a synthetic strategy for a complex peptide might involve the solution-phase condensation of a dipeptide with a tripeptide to form a larger pentapeptide. google.com

The synthesis of precursor building blocks for solution-phase chemistry often involves standard protection and activation steps. For instance, hydrazine (B178648) amino acids, which can be prepared in the solution phase from standard amino acids, can be coupled with Fmoc-D-Ser-OH after in situ activation with reagents like bis(trichloromethyl) carbonate and collidine. mdpi.com

Comparative Analysis with Alternative Protected Serine Building Blocks

Comparison with Fmoc-Ser(tBu)-OH and other Fmoc-Serine Derivatives Regarding Stability and Reactivity

This compound is one of several side-chain protected serine derivatives available for peptide synthesis. Its properties are often compared with those of other commonly used building blocks.

| Derivative | Side-Chain Protection | Key Characteristics |

| This compound | Acetyl (Ac) | Intermediate protection level; more stable than unprotected but more labile than tBu. vulcanchem.com The acetyl group is acid-labile, compatible with TFA-mediated cleavage. |

| Fmoc-Ser(tBu)-OH | tert-Butyl (tBu) | Offers superior acid stability, requiring harsher deprotection conditions. This makes it less suitable for synthesizing peptides with acid-sensitive modifications like certain glycans. The tBu group enhances stability and solubility. chemimpex.com |

| Fmoc-Ser(Trt)-OH | Trityl (Trt) | Exhibits faster coupling rates compared to Fmoc-Ser(Ac)-OH derivatives due to less steric hindrance. |

| Fmoc-Ser(Thp)-OH | Tetrahydropyranyl (Thp) | Undergoes rapid hydrolysis under mildly acidic conditions (pH 4.8), making it unsuitable for lengthy syntheses. |

| Fmoc-Ser(TBDMS)-OH | tert-Butyldimethylsilyl (TBDMS) | The TBDMS group is more labile towards TFA than tBu and can be selectively cleaved in the presence of Boc/tBu using tetrabutylammonium (B224687) fluoride, though this also removes the Fmoc group. iris-biotech.de |

The acetyl group in this compound provides a moderate level of protection. vulcanchem.com While the tert-butyl group of Fmoc-Ser(tBu)-OH offers greater stability to acid, this necessitates stronger cleavage conditions, which may not be compatible with sensitive peptide modifications. Conversely, the acetyl group can be cleaved under standard TFA conditions. However, the acetyl group can present its own challenges; there can be competition for activation during coupling, and it may lead to slower coupling rates due to steric hindrance compared to the Trt group. researchgate.net

Strategic Applications of Pseudoproline Monomers Containing Serine (e.g., Fmoc-Ser(ψMe,Mepro)-OH)

Peptide aggregation during SPPS is a major obstacle that can lead to incomplete reactions and low yields. chempep.com Pseudoproline dipeptides and, more recently, pseudoproline monomers have emerged as powerful tools to overcome this challenge. chempep.comchempep.comiris-biotech.de

These building blocks are derived from serine (or threonine) where the side-chain hydroxyl group is reversibly protected as an oxazolidine (B1195125) ring. chempep.com This modification introduces a "kink" into the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation. chempep.comchempep.com

Key Advantages of Serine-Containing Pseudoprolines:

Disruption of Aggregation: The oxazolidine ring structure restricts the conformational freedom of the peptide backbone, preventing the formation of secondary structures like β-sheets that cause aggregation. chempep.com

Enhanced Solubility and Solvation: By minimizing aggregation, the peptide-resin remains better solvated, improving reagent access and diffusion. chempep.com

Improved Coupling Efficiency: The reduced aggregation and improved solvation lead to more efficient and complete subsequent coupling steps. chempep.com

Reversible Modification: The pseudoproline ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the strong acidic conditions of the final TFA cleavage, regenerating the native serine residue. chempep.comsigmaaldrich.com

The use of pseudoproline monomers, such as Fmoc-Ser(ψMe,Mepro)-OH, offers the flexibility to introduce this structure-disrupting element next to any amino acid, not just as a pre-formed dipeptide. iris-biotech.de This is particularly advantageous for incorporating pseudoprolines into peptides containing non-natural or rare amino acids. iris-biotech.de

Scale-Up Considerations and Challenges in this compound-Based Peptide and Glycopeptide Synthesis

Scaling up the synthesis of peptides and glycopeptides from the laboratory to an industrial scale presents numerous challenges. ug.edu.pl While this compound is a useful building block, its application in large-scale synthesis requires careful consideration of several factors.

Challenges in Large-Scale Synthesis:

Cost and Availability of Raw Materials: The cost and availability of large quantities of protected and activated amino acid derivatives, including this compound, can be prohibitive for industrial-scale synthesis. ug.edu.pl

Solvent Use and Purification: Large-scale synthesis necessitates large volumes of solvents, raising environmental and cost concerns. acs.org Furthermore, purification of the final product, often by chromatography, is a significant bottleneck in large-scale production. ug.edu.pl

Reaction Control and Side Reactions: Maintaining consistent reaction conditions and minimizing side reactions like epimerization and aggregation becomes more challenging at a larger scale. vulcanchem.comacs.org The use of certain coupling reagents, such as those with a benzotriazole (B28993) motif, can pose safety risks (e.g., explosive properties) at high temperatures and on a large scale. acs.org

Fmoc Deprotection: In solution-phase synthesis, the dibenzofulvene by-product from Fmoc deprotection is not volatile, which can complicate purification compared to the volatile by-products of Boc deprotection. nih.govug.edu.pl

Glycopeptide-Specific Challenges: The synthesis of glycopeptides, where this compound might be used as a precursor to a glycosylated residue, adds further complexity. The synthesis of multiphosphorylated peptides, for example, is notoriously difficult due to the accumulation of failed couplings and side reactions with each added modified residue. rsc.org

Strategies for Addressing Scale-Up Challenges:

Process Optimization: Thorough optimization of the synthetic strategy on a smaller scale is crucial before attempting a large-scale synthesis. ug.edu.pl This includes selecting the most efficient and cost-effective coupling reagents and protecting groups.

Fragment Condensation: A hybrid approach combining SPPS for segment synthesis followed by solution-phase fragment condensation can be an effective strategy for large-scale production. ug.edu.pl

Green Chemistry Approaches: Research into greener solvents and more atom-efficient coupling reagents is ongoing to make peptide synthesis more sustainable and scalable. acs.org

Flow Chemistry: Continuous flow synthesis offers potential advantages for scale-up, including better temperature control and improved safety, although it is not yet a universal solution for long peptide synthesis.

Mechanistic Investigations

Detailed Mechanistic Pathways of Fmoc-D-Ser(Ac)-OH Amidation and Peptide Bond Formation

The primary function of this compound is to act as a building block in solid-phase peptide synthesis (SPPS), particularly following the Fmoc/tBu strategy. vulcanchem.com The process of incorporating this amino acid derivative into a growing peptide chain involves a series of well-defined mechanistic steps.

The journey begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. This is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The mechanism of this deprotection is an E1cB (elimination, unimolecular, conjugate base) reaction. The base abstracts the acidic proton from the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) byproduct and carbon dioxide, ultimately revealing the free amino group of the resin-bound peptide. mdpi.comembrapa.br

Following deprotection, the next step is the coupling of this compound. For the peptide bond (amide bond) to form, the carboxyl group of this compound must be activated. mdpi.com This is because the direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable due to a high activation energy barrier. embrapa.br Activation is typically accomplished using coupling reagents, which convert the carboxylic acid into a more reactive species, such as an active ester. vulcanchem.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium salts like HBTU. vulcanchem.comembrapa.br

The activated this compound then readily reacts with the newly exposed free amino group of the resin-bound peptide chain. vulcanchem.comembrapa.br The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen of the amino group attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the activating group and forming the stable peptide bond. embrapa.br This cycle of deprotection and coupling is repeated to elongate the peptide chain.

An alternative, though less common in the context of standard SPPS, is a pathway involving an initial trans-esterification. In some reagent-less amide bond formation methods, particularly at N-terminal serine residues, a proposed mechanism involves the initial attack of the serine hydroxyl group on an activated carboxyl group, forming an ester. This is followed by an intramolecular O-to-N acyl shift, where the amino group attacks the ester carbonyl to form the more stable amide bond. nih.govacs.org This pathway is particularly noted for minimizing the risk of racemization. nih.gov

Elucidation of Side Chain Reactivity in this compound during Synthesis

The acetyl (Ac) group protecting the hydroxyl side chain of the D-serine in this compound is crucial for preventing unwanted side reactions during peptide synthesis. The primary role of this protecting group is to mask the nucleophilicity of the hydroxyl group, which could otherwise interfere with the coupling process.

Stability and Potential Side Reactions:

N-O Acyl Shift: One of the most significant side reactions involving the serine side chain is the N-O acyl shift. iris-biotech.debibliomed.org Under acidic conditions, such as those used for the final cleavage of the peptide from the resin (e.g., with trifluoroacetic acid - TFA), the peptide bond C-terminal to the serine residue can migrate from the backbone nitrogen to the side-chain oxygen. This forms a more reactive ester linkage via a cyclic intermediate. iris-biotech.debibliomed.org While the acetyl group is generally stable during the synthesis cycles, its removal during final deprotection can make the peptide susceptible to this rearrangement. This shift is typically reversible under basic conditions. iris-biotech.depeptide.com

β-Elimination: The acetylated serine side chain can be susceptible to β-elimination, especially under basic conditions, leading to the formation of a dehydroalanine (B155165) (Dha) residue. rsc.org This is more pronounced with protecting groups other than acetyl, but the presence of a strong base can promote this side reaction. The formation of Dha alters the peptide's structure and can impact its biological activity. rsc.org

Transesterification: In the presence of alcohols and a base catalyst, the acetyl group could potentially undergo transesterification, although this is a less common side reaction under standard SPPS conditions. nih.gov

The acetyl group is considered stable during the mild basic conditions of Fmoc deprotection but is labile to strong acids like TFA, which is often used for the final cleavage and deprotection of other side chains. This orthogonality is a key feature of the Fmoc/tBu strategy. The choice of the acetyl group represents a balance between sufficient stability to prevent side reactions during chain elongation and ease of removal at the end of the synthesis.

Reaction Kinetics and Thermodynamics of Epimerization in Serine Derivatives

Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis that can compromise the purity and biological activity of the final peptide. nih.gov For this compound, the risk is the conversion of the D-serine residue to its L-enantiomer.

The primary mechanism for epimerization (or racemization for chiral amino acids) during peptide coupling involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. bibliomed.orgrsc.org This occurs when the carboxyl group of the N-protected amino acid is activated. The activated carbonyl can be attacked by the oxygen of the preceding amide bond (the one linking the Fmoc group to the serine), forming a five-membered ring. The α-proton of the serine residue in this oxazolone intermediate is highly acidic and can be readily abstracted by a base present in the reaction mixture (e.g., DIPEA). The resulting enolate is planar and achiral. Reprotonation of this enolate can occur from either face, leading to a mixture of D and L enantiomers. rsc.org

Factors Influencing Epimerization Kinetics:

Coupling Reagents and Additives: The choice of coupling reagent significantly impacts the rate of epimerization. Carbodiimide-based methods, especially without racemization-suppressing additives like HOBt or HOAt, are more prone to causing epimerization. peptide.comnih.gov Phosphonium and aminium/uronium reagents can also promote racemization, particularly with sensitive amino acids. nih.govbachem.com

Base: The presence and strength of the base used during coupling play a crucial role. Stronger, non-nucleophilic bases used to neutralize the protonated amine can increase the rate of α-proton abstraction from the oxazolone intermediate. mdpi.com

Side Chain: The nature of the amino acid side chain influences the rate of epimerization. Glycosylated serine derivatives, for instance, have been shown to exhibit significantly higher rates of epimerization compared to non-glycosylated ones like Fmoc-Ser(Trt)-OH. mdpi.comnih.gov While direct kinetic data for this compound is sparse in comparison, the electron-withdrawing nature of the acetyl group could potentially influence the acidity of the α-proton, although this effect is generally considered less pronounced than that of other side chains.

Temperature and Pre-activation Time: Higher temperatures and longer pre-activation times (the time the amino acid is incubated with the coupling reagent before addition to the peptide) can increase the extent of epimerization. nih.gov

Studies on serine racemase have shown that the racemization of serine is a thermodynamically feasible process, although enzymatic catalysis dramatically lowers the activation energy. nih.govresearchgate.net In chemical synthesis, the formation of the oxazolone intermediate provides a lower energy pathway for racemization compared to the direct abstraction of the α-proton from the activated amino acid. rsc.org

Table 1: Epimerization Rates for Various Coupling Conditions of Serine Derivatives This table is illustrative and compiles data from various studies on serine derivatives to show general trends, as specific kinetic data for this compound is not readily available in a comparative format.

| Coupling Condition (Reagent/Base) | Amino Acid Derivative | Epimerization (%) | Reference |

| HATU/HOAt/NMM | Fmoc-Ser(Trt)-OH | High | mdpi.com |

| HCTU/6-Cl-HOBt/DIPEA (Microwave) | Fmoc-Cys-Phe-NH2 (Model) | High | nih.gov |

| DIC/HOBt | General Fmoc-AA | Low | peptide.com |

| TMP as base | Fmoc-Ser(Ac3GalNAcα)-OH | Low (<1%) | nih.gov |

Data is qualitative and intended to show relative effects.

Applications in Chemical Biology and Medicinal Chemistry

Research in Glycopeptide and Glycoprotein Synthesis

The synthesis of glycopeptides, which are peptides containing covalently linked carbohydrate moieties, is a major application of Fmoc-D-Ser(Ac)-OH derivatives. These synthetic glycopeptides are essential for studying the roles of protein glycosylation in various biological phenomena. rsc.org

A significant area of cancer research involves the study of tumor-associated carbohydrate antigens (TACAs), which are carbohydrate structures found on the surface of cancer cells that play a role in tumor progression and immune evasion. sussex-research.com The Tn and Thomsen-Friedenreich (TF) antigens are specific types of TACAs overexpressed in many cancers. sussex-research.comnih.gov Fmoc-protected and glycosylated serine derivatives, such as Fmoc-Ser(GalNAc(Ac)3-α-D)-OH, are used to synthesize glycopeptides that mimic the structure of these antigens. sussex-research.comnih.gov These synthetic mimics are critical for developing cancer vaccines and immunotherapies, as they can be used to generate antibodies that specifically target and recognize cancer cells. sussex-research.com Research has shown that glycopeptides synthesized using these building blocks can effectively mimic TACAs, paving the way for the development of targeted cancer diagnostics and therapies.

The development of effective vaccines against cancer and other diseases often relies on the synthesis of specific antigens that can elicit a robust immune response. unirioja.es Glycopeptides containing TACAs are promising candidates for cancer vaccines. nih.gov this compound derivatives are central to the solid-phase synthesis of these complex glycopeptides. rsc.orgd-nb.info By incorporating these building blocks, researchers can create a diverse range of glycopeptides for antigenic studies, enabling the profiling of antibody responses and the optimization of vaccine candidates. rsc.org For a vaccine to be effective, it is often crucial that the synthesized glycopeptide accurately represents the entire natively glycosylated amino acid sequence to produce specific antibody and T-cell responses. rsc.org

O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue, is a critical post-translational modification that regulates the function of many proteins. pnas.org To investigate the specific roles of O-linked glycans, researchers synthesize peptides with and without specific sugar modifications. pnas.org Fmoc-protected glycosylated serine building blocks, such as Fmoc-Ser(Ac3-α-d-GalNHAc)-OH and Fmoc-Ser(Ac3-β-d-GlcNHAc)-OH, are essential for these studies. pnas.org For example, studies on the prion peptide have used such building blocks to demonstrate that the position and type of O-linked sugar can significantly influence the peptide's structural transitions, which are implicated in disease. pnas.org These synthetic glycopeptides allow for detailed investigations into how O-linked glycosylation affects protein folding, stability, and function.

Proteoglycans are a class of heavily glycosylated proteins involved in numerous biological processes. rsc.org Their synthesis is initiated by the attachment of a xylose (Xyl) residue to a serine (Ser) in the protein core, forming a specific linkage region. rsc.orguga.edu The assembly of this common linkage tetrasaccharide (GlcAβ1–3Galβ1–3Galβ1–4Xylβ1–O-Ser) is a key step in the biosynthesis of heparan sulfate (B86663) and chondroitin (B13769445) sulfate proteoglycans. uga.edunih.gov The chemical synthesis of glycopeptides containing this xylose-serine linker is crucial for studying the enzymes and mechanisms involved in proteoglycan biosynthesis. rsc.org Fmoc-protected xylose-serine building blocks are utilized in solid-phase peptide synthesis to create these specific glycopeptides, providing valuable tools to dissect the intricate pathways of proteoglycan assembly. rsc.org

Investigation of O-Linked Glycosylation Roles in Biological Systems

Contributions to Drug Discovery and Development

The unique properties of D-amino acids, when incorporated into peptides, offer significant advantages in drug design. This compound serves as a key building block in the synthesis of novel therapeutic peptides and peptidomimetics. chemimpex.comvulcanchem.com

The incorporation of D-amino acids, such as D-serine from this compound, into peptide sequences can enhance their resistance to enzymatic degradation, alter their conformational properties, and potentially improve their biological activity. vulcanchem.com This makes them valuable in the design of therapeutic peptides. chemimpex.com this compound is used in solid-phase peptide synthesis to create peptides with these enhanced characteristics. chemimpex.comvulcanchem.com Furthermore, this building block is employed in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. mdpi.comresearchgate.net These peptidomimetics are being explored for various therapeutic applications, including the development of inhibitors for protein-protein interactions. nih.gov

The Role of this compound in Advancing Modern Chemistry

The protected amino acid derivative, this compound, serves as a critical building block in the nuanced field of peptide synthesis. Its unique structural characteristics, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the amine and an acetyl (Ac) group protecting the serine side-chain hydroxyl, allow for its precise incorporation into peptide chains. This strategic protection scheme is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the creation of complex and therapeutically relevant peptides.

The utility of this compound extends across various domains of chemical biology and medicinal chemistry, where the synthesis of modified peptides is paramount for developing new therapeutic strategies and research tools.

Exploration of Structure-Activity Relationships (SAR) in Peptide Therapeutics

The systematic modification of peptide structures is a cornerstone of drug discovery, aimed at elucidating the relationship between a peptide's three-dimensional arrangement and its biological function. The incorporation of D-amino acids, such as D-serine from this compound, is a powerful strategy in these structure-activity relationship (SAR) studies. nih.gov By replacing a naturally occurring L-amino acid with its D-enantiomer, researchers can probe the conformational requirements of peptide-receptor interactions. nih.govvulcanchem.com This substitution can lead to peptides with altered secondary structures, which may result in enhanced potency, selectivity, or modified signaling properties at their biological targets. nih.gov Such modifications are instrumental in designing peptide-based drugs with optimized therapeutic profiles. chemimpex.com

For instance, SAR studies on the peptide antibiotic clovibactin (B11933462) involved an alanine (B10760859) scan, where key residues were replaced to determine their importance for activity. acs.org While this specific study did not use this compound, it exemplifies the principle of amino acid substitution in SAR. The insights gained from such studies guide the development of more effective peptide therapeutics. acs.org

Development of Antiviral Agents (e.g., Broad-Spectrum Coronavirus Membrane Fusion Inhibitors)

Peptide-based antivirals represent a promising therapeutic avenue. This compound has been identified as a useful building block in the preparation of peptides that act as broad-spectrum coronavirus membrane fusion inhibitors. medchemexpress.com The design of these inhibitors often targets the viral fusion machinery, a critical component for viral entry into host cells. nih.gov The incorporation of D-amino acids can confer resistance to proteolytic degradation, a key advantage for therapeutic peptides. Research into the SARS-CoV 3C-like protease, a key enzyme in viral replication, has involved the synthesis of serine derivatives to study inhibitory activity, highlighting the importance of such building blocks in antiviral drug design. nih.gov

| Application Area | Research Focus | Key Findings |

| Antiviral Agents | Broad-spectrum coronavirus membrane fusion inhibitors | This compound is a building block for peptide inhibitors. medchemexpress.com |

| Antiviral Agents | SARS-CoV 3CL Protease Inhibitors | Serine derivatives are used to probe structure-activity relationships for enzyme inhibition. nih.gov |

Research into Peptides Targeting Neurological Disorders and Analgesics

The development of peptides that can act on the central nervous system (CNS) is a significant area of medicinal chemistry. This compound and other D-amino acid derivatives are employed in the synthesis of peptides targeting neurological disorders. chemimpex.com The inclusion of D-amino acids can be a strategy to improve the metabolic stability and potential blood-brain barrier penetration of these peptides. vulcanchem.com

In the field of analgesics, research has focused on developing potent and safe alternatives to traditional opioids. dtic.mil Glycosylated opioid peptides, for example, have been synthesized using Fmoc-protected amino acids to create analgesics with potentially fewer side effects. dtic.milnih.gov The incorporation of D-amino acids into opioid peptides is a known strategy to enhance their analgesic properties and stability. nih.gov For instance, studies on mixed mu agonist/delta antagonist opioid ligands and bifunctional opioid agonist-neurokinin-1 antagonist peptidomimetics often involve the use of D-amino acids to create more robust and effective drug candidates. nih.gov

Incorporation of D-Amino Acids for Enhanced Protease Stability and Improved Pharmacokinetic Profiles

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body, leading to a short half-life and poor bioavailability. mdpi.com The incorporation of D-amino acids, facilitated by reagents like this compound, is a widely adopted strategy to overcome this limitation. vulcanchem.commdpi.com Peptides containing D-amino acids are generally more resistant to enzymatic cleavage, which significantly enhances their stability. nih.gov This increased stability can lead to improved pharmacokinetic profiles, including longer duration of action in the body. vulcanchem.com The altered stereochemistry can also influence how the peptide interacts with its target, sometimes leading to improved biological activity. vulcanchem.com

| Benefit of D-Amino Acid Incorporation | Mechanism | Outcome |

| Enhanced Protease Stability | D-amino acids are not recognized by most endogenous proteases. nih.gov | Increased peptide half-life and resistance to degradation. vulcanchem.commdpi.com |

| Improved Pharmacokinetic Profile | Longer circulation time due to increased stability. vulcanchem.com | Enhanced therapeutic potential and less frequent dosing. |

| Altered Biological Activity | Modified peptide conformation can lead to different receptor interactions. vulcanchem.com | Potential for increased potency or altered signaling pathways. |

Research in Biomaterials Science and Regenerative Medicine

The application of this compound extends to the field of biomaterials science, particularly in the development of materials for tissue engineering and regenerative medicine. vulcanchem.com The Fmoc group itself possesses self-assembly properties, which can be harnessed to create peptide-based hydrogels and other biomaterials. vulcanchem.com These materials can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. vulcanchem.comnih.gov The incorporation of D-amino acids can enhance the stability of these biomaterials against enzymatic degradation, a crucial factor for in vivo applications. vulcanchem.com

Investigations into Cellular and Biochemical Pathways

Modulation of Protein-Protein Interactions and Enzyme Activity by this compound-Containing Peptides

Peptides synthesized with this compound can be designed to modulate protein-protein interactions (PPIs) and enzyme activity, which are central to many cellular processes and disease states. vulcanchem.com By mimicking or disrupting specific binding interfaces, these peptides can act as competitive inhibitors or allosteric modulators. vulcanchem.com The inclusion of D-serine can provide the necessary conformational constraints and proteolytic resistance for these peptides to be effective tools in studying and potentially treating diseases driven by aberrant PPIs or enzyme function. vulcanchem.com For example, peptides containing modified amino acids are used to probe the substrate specificity of enzymes like histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPases). acs.orgnorthwestern.edu

Investigations into Cellular and Biochemical Pathways

Studies on Cellular Signaling Pathways, including Kinase Cascades and Post-Translational Modifications (PTMs)

The ability to synthesize peptides with specific post-translational modifications (PTMs) is essential for dissecting cellular signaling pathways. This compound, while not a direct mimic of a common PTM, is a valuable tool in this field. The acetylated serine can be seen as a stable, non-hydrolyzable analogue of other modifications or a control to probe the structural and functional significance of the hydroxyl group in signaling events.

The study of kinase cascades and phosphorylation is a prime example. Phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism of signal transduction. rsc.orgacs.org DNA damage, for instance, triggers a signaling cascade that leads to the post-translational modification of the p53 tumor suppressor protein, including phosphorylation at multiple serine residues in its N-terminal domain. nih.govnih.gov Researchers synthesize specific phosphopeptides using building blocks like Fmoc-Ser(PO(OBzl)OH)-OH to study these events, and this compound can be used to create control peptides where the specific phosphorylation site is blocked or mimicked by a different group. rsc.orgnih.gov

By incorporating an acetylated D-serine, researchers can investigate how the stereochemistry and the presence of a side-chain modification, distinct from phosphorylation, affect protein-protein interactions and enzyme kinetics within a signaling cascade. For example, peptides containing D-amino acids are known to have increased resistance to enzymatic degradation, which can be advantageous for creating stable probes or therapeutic leads that target signaling pathways. vulcanchem.com The acetyl group on the serine side chain can be removed under specific conditions, allowing for further modification to study processes like O-GlcNAcylation, another critical PTM that often competes with phosphorylation and is involved in signal transduction. researchgate.net

The synthesis of peptides containing these modified residues allows for detailed in vitro studies, such as examining the binding affinity of a modified peptide to a specific protein domain or its ability to be recognized by a particular antibody. This approach was used to map the phosphorylation sites on p53 following DNA damage. nih.gov

Table 1: Building Blocks for PTM-Containing Peptide Synthesis

| Amino Acid | Post-Translational Modification (PTM) | Recommended Fmoc Building Block |

|---|---|---|

| Ser | Phosphorylation | Fmoc-Ser(PO(OBzl)OH)-OH |

| Thr | Phosphorylation | Fmoc-Thr(PO(OBzl)OH)-OH |

| Tyr | Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH |

| Ser | O-Glycosylation (Tn antigen) | Fmoc-Ser(Ac3AcNH-α-Gal)-OH |

| Lys | Methylation | Fmoc-Lys(Me,Boc)-OH · HCl |

| Arg | Methylation | Fmoc-Arg(Me,Pbf)-OH |

This table presents a selection of Fmoc-protected amino acids used to introduce specific PTMs into synthetic peptides for research in cellular signaling and other biological contexts.

Influence on Gene Expression and Epigenetic Regulation

Epigenetic modifications, such as histone acetylation and methylation, play a pivotal role in regulating gene expression without altering the underlying DNA sequence. nih.gov The synthesis of specifically modified histone tail peptides is a key strategy for investigating the "histone code" and its impact on chromatin structure and gene transcription.

While direct studies detailing the use of this compound to influence gene expression are not prevalent, its role as a synthetic building block is implicit. The acetylation of lysine (B10760008) residues on histones is a well-known activating mark for transcription, catalyzed by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs). nih.gov this compound can be used to synthesize histone peptide fragments where a serine residue is acetylated. This allows researchers to probe how this unnatural modification, including its D-stereochemistry, might influence the enzymes that read, write, or erase epigenetic marks.

Furthermore, there is a known interplay between different PTMs. For example, O-GlcNAcylation of serine and threonine residues on nuclear and cytosolic proteins, including transcription factors and histones, is a dynamic modification involved in regulating gene expression. researchgate.netnih.gov The acetyl group of this compound can be removed post-synthesis to yield a free hydroxyl group, which can then be enzymatically glycosylated to study the effects of O-GlcNAcylation on gene transcription processes. This approach provides a powerful tool to create precisely modified proteins and peptides to unravel the complex cross-talk between different PTMs in epigenetic regulation. nih.gov

Exploration of Self-Assembly Properties and Biomolecular Recognition

The Fmoc group itself has a strong tendency to drive the self-assembly of amino acids and peptides into ordered nanostructures, such as fibrils and hydrogels, through π-π stacking interactions. reading.ac.ukacs.org This property is exploited in the development of novel biomaterials. When attached to D-Ser(Ac)-OH, the resulting molecule's self-assembly behavior is influenced by the stereochemistry of the amino acid and the nature of the side-chain protecting group.

The incorporation of D-amino acids like D-serine can alter the conformational preferences of peptides, leading to unique structural features. vulcanchem.com This can influence how the peptides self-assemble and interact with other biomolecules. For instance, studies on similar Fmoc-amino acid derivatives, such as Fmoc-O-tert-butyl-L-serine, have shown that they can form distinct morphological structures like flowers or rods depending on concentration and temperature. chemrxiv.org The D-configuration and acetyl group of this compound would likewise direct the formation of specific supramolecular architectures.

These self-assembling peptide-based materials have potential applications in creating scaffolds for 3D cell culture and in controlled drug delivery systems. vulcanchem.comreading.ac.uk The biomolecular recognition properties of these assemblies are also an active area of research. The specific arrangement of D-amino acids and their modifications on the surface of a self-assembled nanostructure can create unique binding sites for proteins or other biological targets. For example, pseudopeptidic cages built from serine derivatives have been shown to selectively bind different stereoisomers of dipeptides, demonstrating precise molecular recognition capabilities. rsc.org The use of this compound in designing such structures could lead to new tools for diagnostics, bioseparations, and the study of protein-protein interactions. vulcanchem.com

Table 2: Research Findings on Self-Assembly of Fmoc-Amino Acids

| Fmoc-Amino Acid Derivative | Observed Nanostructure | Influencing Factors | Potential Application |

|---|---|---|---|

| Fmoc-Phe | Fibrillar hydrogels | pH, Temperature | 3D Cell Culture |

| Fmoc-Ala | Fibrils nucleating from spherical cores | Concentration | Biomaterials |

| Fmoc-Arg | Plate-like crystals | --- | Biomaterials |

| Fmoc-Ser(tBu)-OH | Flower-like and rod-like structures | Concentration, Temperature | Supramolecular architecture |

This table summarizes findings on the self-assembly of various Fmoc-amino acid conjugates, highlighting the diversity of structures that can be formed. reading.ac.ukchemrxiv.org

Advanced Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical structure of Fmoc-D-Ser(Ac)-OH and monitoring its transformations during peptide synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR, DOSY NMR) for Structural Confirmation and Deprotection Efficiency

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound.

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The characteristic signals in the ¹H NMR spectrum confirm the presence of the Fmoc, D-serine, and acetyl groups. For instance, the aromatic protons of the fluorenyl group typically appear in the range of 7.3 to 7.8 ppm. The acetyl protons can be monitored to confirm deprotection efficiency, with signals appearing around 2.0–2.2 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the covalent structure of the molecule. scienceopen.com

DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) can be employed to monitor the efficiency of the Fmoc deprotection step during solid-phase peptide synthesis (SPPS). rsc.org By measuring the diffusion coefficient of the species in solution, it is possible to distinguish between the resin-bound peptide and the cleaved Fmoc group, providing a quantitative measure of the deprotection reaction's completion.

| Technique | Application for this compound | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Structural confirmation, monitoring deprotection | Fmoc (aromatic): 7.3-7.8, Acetyl (CH₃): 2.0-2.2 |

| 2D NMR (COSY, HSQC) | Unambiguous signal assignment, structural elucidation | Correlation peaks confirm covalent bond network |

| DOSY NMR | Monitoring Fmoc deprotection efficiency | Differentiates species based on diffusion coefficients |

Mass Spectrometry (HPLC-MS, ESI-MS, MALDI-MS, HRMS) for Molecular Weight Confirmation and Epimerization Detection

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for detecting potential epimerization.

HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for analyzing this compound. It allows for the separation of the compound from impurities while simultaneously providing its molecular weight.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to confirm the molecular weight of this compound (calculated: 369.37 g/mol ).

MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for the analysis of peptides and proteins incorporating this compound. rsc.orgacs.org It can be used to verify the mass of the final peptide product.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of this compound and to detect the presence of its epimer, Fmoc-L-Ser(Ac)-OH, as even small mass differences can be resolved. mdpi.com

| Technique | Application for this compound | Key Findings |

| HPLC-MS | Purity assessment and molecular weight confirmation | Separation of impurities and mass verification |

| ESI-MS | Molecular weight determination | Observed m/z corresponds to the calculated molecular weight |

| MALDI-MS | Analysis of peptides containing the residue | Confirms mass of the synthesized peptide |

| HRMS | Accurate mass measurement and epimerization detection | Confirms elemental composition and can distinguish between D and L isomers |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) (Reverse-Phase and Chiral Chromatography) for Product Purity and Enantiomer Resolution

HPLC is a versatile tool for both purity analysis and the separation of enantiomers.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the standard method for determining the chemical purity of this compound. rsc.org Using a nonpolar stationary phase (like C18) and a polar mobile phase, impurities can be effectively separated from the main compound. A typical retention time for Fmoc-L-Ser(Ac)-OH under specific conditions is 12.3 minutes. Purity levels of ≥98.0% are often required for use in peptide synthesis. sigmaaldrich.com

Chiral Chromatography: To determine the enantiomeric excess of this compound, chiral HPLC is employed. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification. nih.govmdpi.com A general observation is that D-enantiomers often elute before L-enantiomers on certain chiral columns. nih.govsemanticscholar.org

| HPLC Method | Application | Stationary Phase Example | Typical Observation |

| Reverse-Phase (RP-HPLC) | Chemical purity determination | C18 | A single major peak indicates high purity. |

| Chiral Chromatography | Enantiomeric excess determination | Chirobiotic T | Separation of D- and L-enantiomer peaks. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions involving this compound, such as its synthesis or coupling reactions in peptide synthesis. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. mdpi.com Purity can also be assessed, with standards often requiring ≥98% purity by TLC. sigmaaldrich.com

Biophysical Characterization of Peptides Incorporating this compound

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiral properties of molecules and to determine the secondary structure of optically active macromolecules, particularly peptides and proteins. The method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. libretexts.org In the context of peptide analysis, the amide bonds of the protein backbone are the primary chromophores in the far-UV region (180-250 nm), and their spatial arrangement gives rise to distinct CD spectra for different secondary structures such as α-helices, β-sheets, and random coils. libretexts.org

The analysis of peptides containing N-(fluorenyl)-9-methoxycarbonyl (Fmoc) protected amino acids, such as this compound, presents a unique case. The Fmoc group itself is a dominant aromatic chromophore and its presence significantly influences the CD spectrum, especially in the near-UV region (250-350 nm). reading.ac.ukmdpi.com The interactions and self-assembly of these molecules, often driven by π-π stacking of the fluorenyl moieties, can be effectively probed using CD spectroscopy. nih.gov The resulting spectra provide insights into the supramolecular organization and the chiral arrangement of the Fmoc groups. reading.ac.ukacs.org For instance, absorption bands in the 250–320 nm range are typically associated with the fluorenyl groups, and their signals can indicate the formation of ordered, self-assembled structures. nih.gov

The incorporation of a D-amino acid, such as D-Serine, into a peptide sequence has a profound impact on its secondary structure. While peptides composed exclusively of L-amino acids may adopt well-defined structures like α-helices or β-sheets, the introduction of a D-enantiomer often acts as a structural disrupter or can induce specific turn-like conformations. subr.edu CD spectroscopy is exceptionally sensitive to these conformational changes. A peptide containing a D-amino acid will exhibit a CD spectrum that is characteristically different from its L-amino acid counterpart. In some cases, a complete mirror-image spectrum is observed when comparing an all-D-amino acid peptide to an all-L-amino acid peptide, confirming their opposite chirality. plos.org More commonly, for mixed chirality peptides, the substitution of a single L-amino acid with a D-amino acid leads to distinct spectral changes, such as the loss of a characteristic β-sheet signal (a negative band around 215-220 nm) or the appearance of new bands indicative of a less ordered or different type of structure. frontiersin.orgjst.go.jp